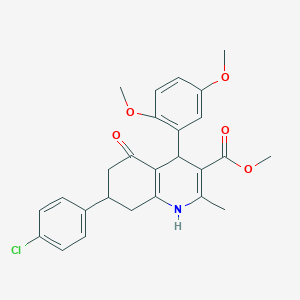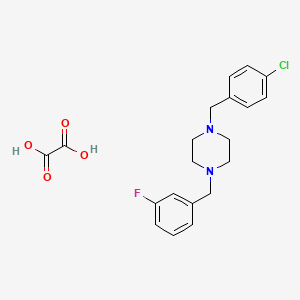![molecular formula C18H18FN5O2 B4884824 1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)
1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as FPPP, is a chemical compound that belongs to the class of pyrrolidinones. FPPP has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
FPPP has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological effects, including anticonvulsant, antidepressant, and anxiolytic effects. FPPP has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and emotion.
Mécanisme D'action
The exact mechanism of action of FPPP is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. FPPP has been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the various pharmacological effects of FPPP.
Biochemical and physiological effects:
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. FPPP has also been shown to have anticonvulsant effects, which can be useful in the treatment of epilepsy. Additionally, FPPP has been shown to have analgesic effects, which can be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, FPPP has a long half-life, which allows for prolonged exposure in experiments. However, FPPP also has some limitations. It is highly lipophilic, which can make it difficult to dissolve in water-based solutions. Additionally, FPPP has been reported to have some toxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FPPP. One area of interest is the development of new analogs of FPPP that have improved pharmacological properties. Additionally, there is a need for further research into the mechanism of action of FPPP, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research into the toxic effects of FPPP, in order to better understand its safety profile.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJYPQNDVWXWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)



![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)

![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)